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Abstract
This document provides a comprehensive and detailed protocol for the synthesis of N-
Phenylglycine via the Strecker reaction. The Strecker synthesis is a versatile and economical

method for the preparation of α-amino acids. This protocol outlines a two-step, one-pot

procedure involving the formation of an α-aminonitrile intermediate from aniline, formaldehyde,

and sodium cyanide, followed by its hydrolysis to yield N-Phenylglycine. This application note

includes a detailed experimental protocol, a summary of quantitative data from relevant

literature, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction
N-Phenylglycine is a non-proteinogenic α-amino acid that serves as a crucial intermediate in

the synthesis of various pharmaceuticals and dyes. The Strecker synthesis, first reported by

Adolph Strecker in 1850, is a classic multi-component reaction that provides an efficient route

to α-amino acids from readily available starting materials.[1] The reaction proceeds through the

formation of an α-aminonitrile from an aldehyde, an amine, and a cyanide source, which is

subsequently hydrolyzed to the corresponding amino acid.[2][3] This protocol details a

laboratory-scale synthesis of N-Phenylglycine using aniline, formaldehyde, and sodium

cyanide.
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Reaction Mechanism
The Strecker synthesis of N-Phenylglycine involves two primary stages:

Formation of α-(Phenylamino)acetonitrile: Aniline reacts with formaldehyde to form an

intermediate Schiff base (an imine). The cyanide ion then acts as a nucleophile, attacking the

imine carbon to form α-(phenylamino)acetonitrile.[4]

Hydrolysis of the α-Aminonitrile: The nitrile group of the α-(phenylamino)acetonitrile is

hydrolyzed under acidic conditions to a carboxylic acid, yielding N-Phenylglycine.[3]

Experimental Protocols
This protocol is a compilation and adaptation of methodologies described in the scientific

literature.[5][6][7]

Materials:

Aniline (C₆H₅NH₂)

Formaldehyde solution (37% in H₂O)

Sodium Cyanide (NaCN)

Ammonium Acetate (CH₃COONH₄)

Ammonium Hydroxide (NH₄OH)

Hydrochloric Acid (HCl), concentrated (approx. 12 M) and 6 M

Sodium Hydroxide (NaOH)

Ethanol (C₂H₅OH)

Activated Charcoal

Deionized Water (H₂O)

Toluene (for extraction, optional)
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Diethyl ether (for washing)

Equipment:

Round-bottom flask with a reflux condenser

Magnetic stirrer with heating mantle

Dropping funnel

Beakers and Erlenmeyer flasks

Büchner funnel and filter paper

pH paper or pH meter

Rotary evaporator

Ice bath

Procedure:

Part 1: Synthesis of α-(Phenylamino)acetonitrile

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a

magnetic stir bar and a reflux condenser.

Preparation of Buffer: Prepare a 500 mM ammonium acetate/ammonium hydroxide buffer

with a pH of 9.5.

Addition of Reagents: To the flask, add 200 mL of the prepared buffer. Add aniline (e.g., 50

mmol, 4.66 g) to the buffer and stir until dissolved.

Cyanide Addition: Carefully add sodium cyanide (e.g., 150 mmol, 7.35 g) to the solution.

Ensure the temperature is monitored.

Formaldehyde Addition: Slowly add formaldehyde solution (e.g., 50 mmol, 4.05 mL of 37%

solution) to the reaction mixture using a dropping funnel.
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Reaction Conditions: Heat the reaction mixture to 40-80°C and stir vigorously for 2-4 hours.

[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). For

radiolabeled synthesis, heating at 80°C has been shown to be effective.[6]

Part 2: Hydrolysis of α-(Phenylamino)acetonitrile to N-Phenylglycine

Acidification and Hydrolysis: After the formation of the aminonitrile is complete, cool the

reaction mixture to room temperature. Carefully and slowly, add concentrated hydrochloric

acid to the flask in the fume hood to begin the hydrolysis. Alternatively, the intermediate can

be isolated and then hydrolyzed by refluxing in 6 M HCl for 4 hours.[7] For a one-pot

procedure, after initial cooling, add an excess of concentrated HCl and heat the mixture to

reflux for 2-4 hours.

Workup and Decolorization: After reflux, allow the solution to cool. If a precipitate forms, it

can be collected. To the cooled solution, add activated charcoal and heat at reflux for an

additional 30 minutes to decolorize the solution.[6]

Filtration: Filter the hot solution through a Büchner funnel to remove the activated charcoal

and any other solid impurities.

Part 3: Isolation and Purification of N-Phenylglycine

Precipitation: Cool the filtrate in an ice bath. Carefully neutralize the solution with a

concentrated ammonium hydroxide or sodium hydroxide solution to an alkaline pH to

precipitate the N-Phenylglycine.[6]

Isolation: Collect the precipitated N-Phenylglycine by vacuum filtration using a Büchner

funnel.

Washing: Wash the collected solid sequentially with cold deionized water, diethyl ether, and

hot ethanol to remove any residual impurities.[6]

Recrystallization: For further purification, the crude N-Phenylglycine can be recrystallized

from a minimal amount of hot ethanol or an ethanol/water mixture. Dissolve the crude

product in hot solvent, filter while hot if necessary, and allow to cool slowly to form crystals.

Drying: Dry the purified crystals in a vacuum oven to obtain pure N-Phenylglycine.
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Quantitative Data
The yield of N-Phenylglycine in a Strecker synthesis can be influenced by various factors

including reaction temperature, reaction time, and the molar ratio of reactants. The following

table summarizes quantitative data from relevant studies.

Reactant
s (Molar
Ratio)

Cyanide
Source

Solvent/B
uffer

Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Benzaldeh

yde:Ammo

nia:Cyanid

e (1:20:3)

KCN

500 mM

Ammonium

Acetate/NH

₄OH (pH

9.5)

40 2

High

conversion

to

aminonitrile

[5]

Aldehyde:A

mine:Cyani

de

(Varying)

NaCN

Water

and/or

Ethanol

80
Not

specified

Moderate

to good

radiochemi

cal yields

[6]

Aldehyde:A

mine:Cyani

de

(General)

NaCN/(S)-

1-(4-

methoxyph

enyl)ethyla

mine

Not

specified

Not

specified

Not

specified

60 (for

hydrolyzed

product)

[7]

Note: The yields reported are for the overall process or specific steps and may vary based on

the exact experimental conditions and scale. A chemoenzymatic approach has reported up to

an 81% yield for the conversion of the in-situ formed racemic phenylglycinonitrile to (R)-

phenylglycine.[5]
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Overall Reaction Scheme for Strecker Synthesis of N-Phenylglycine

Aniline

α-(Phenylamino)acetonitrile

Formaldehyde Sodium Cyanide

N-Phenylglycine

Hydrolysis

H₂O, H⁺

Click to download full resolution via product page

Caption: Overall reaction scheme for the Strecker synthesis of N-Phenylglycine.
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Experimental Workflow for N-Phenylglycine Synthesis

Step 1: α-Aminonitrile Synthesis

Step 2: Hydrolysis

Step 3: Purification

Mix Aniline, Formaldehyde,
and Sodium Cyanide in Buffer

Heat and Stir
(40-80°C, 2-4h)

Acidify with HCl

Reflux (2-4h)

Decolorize with
Activated Charcoal

Hot Filtration

Neutralize to Precipitate

Filter and Wash

Recrystallize

Dry Product

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the synthesis of N-Phenylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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